2-(1,3-Benzothiazol-2-yl)aniline
Overview
Description
2-(1,3-Benzothiazol-2-yl)aniline is a chemical compound with the molecular formula C13H10N2S . It is also known by other names such as 2-Benzothiazol-2-yl-phenylamine and 2-(2-Aminophenyl)benzothiazole . The compound has a molecular weight of 226.30 g/mol .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of research . Modern synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiazole ring attached to an aniline group . The InChI string representation of the molecule isInChI=1S/C13H10N2S/c14-10-6-2-1-5-9 (10)13-15-11-7-3-4-8-12 (11)16-13/h1-8H,14H2
. Chemical Reactions Analysis
The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . These reactions play a special role in the design of biologically active compounds .Physical and Chemical Properties Analysis
The compound has a molecular weight of 226.30 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 .Scientific Research Applications
Synthesis of Benzothiazole Derivatives : 2-(1,3-Benzothiazol-2-yl)aniline is used in the synthesis of various benzothiazole derivatives, demonstrating its versatility in organic synthesis (Zaki, Fadda, Samir, & Amer, 2006).
Pharmacological Activities : This compound is integral in creating molecules with significant pharmacological activities, such as antimicrobial and antifungal properties (Chaitanya, Nagendrappa, & Vaidya, 2010).
Synthesis of Pd(II) and Pt(II) Pincer Complexes : It has been used to synthesize pincer-type ligands for Pd(II) and Pt(II) complexes, demonstrating potential in metallurgy and catalysis (Aleksanyan et al., 2022).
Development of Fluorescent Chemosensors : Researchers have used this compound to develop efficient chemosensors for detecting aluminum ions in living cells (Shree et al., 2019).
Antiproliferative and Apoptosis-Inducing Agents : It forms the basis for synthesizing derivatives with antiproliferative activity against various human cancer cell lines (Zhang et al., 2018).
Anticonvulsant Screening : Benzothiazole derivatives, synthesized using this compound, have been evaluated for anticonvulsant activity (Siddiqui & Ahsan, 2009).
Synthesis of Azo Derivatives and Dyes : This compound is used in the synthesis of azo derivatives and dyes, showcasing its application in color chemistry and materials science (Ahmed, Jebur, & Hamzah, 2018).
Development of Anticancer Platinum (II) Complexes : It has been used to develop benzothiazole aniline ligands and their platinum (II) complexes, showing promise as new chemotherapy agents (Islam et al., 2021).
Mechanism of Action
Target of Action
The primary target of 2-(1,3-Benzothiazol-2-yl)aniline is DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This makes it a potential target for anti-tubercular compounds .
Mode of Action
This compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the synthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall
Biochemical Pathways
The inhibition of DprE1 disrupts the arabinogalactan biosynthetic pathway . Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption can lead to cell death
Result of Action
The result of the action of this compound is the inhibition of mycobacterial growth due to the disruption of the cell wall . This could potentially make it an effective anti-tubercular compound . .
Future Directions
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAASYFFQTCWEKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349874 | |
Record name | 2-(1,3-benzothiazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29483-73-6 | |
Record name | 2-(1,3-benzothiazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1,3-benzothiazol-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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